molecular formula C10H8FNO3 B2501933 Ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate CAS No. 1506139-24-7

Ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate

Cat. No. B2501933
CAS RN: 1506139-24-7
M. Wt: 209.176
InChI Key: LTPYEKDYUUCWQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as one-pot synthesis methods, microwave-assisted organic synthesis (MAOS), and palladium-catalyzed reactions. For instance, a one-pot synthesis method using sodium dithionite as a reductive cyclizing agent in DMSO medium was employed to synthesize ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate . Similarly, MAOS was used to synthesize ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate . These methods could potentially be adapted for the synthesis of ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray studies, which revealed intermolecular hydrogen bonds in the crystal structure of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate . Computational methods like Hirshfeld surfaces and DFT calculations have also been applied to analyze intermolecular interactions and optimize the theoretical structure .

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes their ability to act as ligands for central benzodiazepine receptors , as well as their potential as corrosion inhibitors . The photochemical behavior of ethyl 2-arylthiazole-5-carboxylates has been studied, showing that they can act as singlet-oxygen sensitizers . These findings suggest that ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate may also exhibit interesting reactivity in biological or material science applications.

Physical and Chemical Properties Analysis

The physical properties such as melting points and spectroscopic data (IR, NMR, and mass spectroscopy) have been reported for compounds like ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate . The photophysical properties of ethyl 2-arylthiazole-5-carboxylates have been characterized, including their absorption and fluorescence spectra . These properties are crucial for understanding the behavior of ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate in various environments and could guide its potential applications.

Scientific Research Applications

Structural Insights and Binding Affinity Ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate, as part of the larger family of benzoxazole derivatives, has been investigated for its binding affinity and structural significance in various research contexts. Notably, derivatives of this compound have demonstrated high affinity for central benzodiazepine receptors (CBRs), indicating potential for applications in neurological research (Anzini et al., 2008). The crystal structure of similar derivatives has been elucidated, revealing planar sheets connected by intermolecular hydrogen bonding, hinting at the structural precision and stability of these compounds (Kennedy et al., 2001).

Synthesis and Biological Evaluation The synthesis and biological evaluation of benzoxazole derivatives, including ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate, have been a focal point of research. Such studies have led to the development of novel compounds with significant anti-inflammatory and cytotoxic properties, indicating potential therapeutic applications (Thakral et al., 2022). Additionally, these compounds have been synthesized and evaluated for antimicrobial activity, revealing their potential as bioactive agents (Balaswamy et al., 2012).

Fluorescent Probe Applications Derivatives of ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate have been applied in the development of fluorescent probes. These probes show sensitivity to pH changes and selectivity in metal cations, attributing to their potential in chemical sensing and bioimaging applications (Tanaka et al., 2001). The synthesis and fluorescence efficiency of similar derivatives have been studied, showing blue light emission and moderate quantum yield, reinforcing their potential in the field of fluorescence-based technologies (Mahadevan et al., 2014).

properties

IUPAC Name

ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-2-14-10(13)9-12-7-4-3-6(11)5-8(7)15-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPYEKDYUUCWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate

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